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Compound of Interest

Compound Name: CHMFL-BTK-01

Cat. No.: B15578841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure-activity relationship (SAR) of

CHMFL-BTK-01, a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase

(BTK). This document outlines the key structural features of CHMFL-BTK-01 that contribute to

its efficacy and selectivity, presents available quantitative data, details relevant experimental

protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction to CHMFL-BTK-01
CHMFL-BTK-01 is a novel, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-

receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK

activity is implicated in various B-cell malignancies and autoimmune diseases, making it a

significant therapeutic target.[1][2] CHMFL-BTK-01 was developed through a structure-based

drug design approach to achieve high potency and selectivity, particularly avoiding off-target

effects on other kinases with similar active site cysteine residues, such as BMX, JAK3, and

EGFR.

The full chemical name of CHMFL-BTK-01 is N-(3-(5-((3-acrylamido-4-(morpholine-4-

carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-

butyl)benzamide. It exerts its inhibitory effect by forming a covalent bond with the Cysteine 481

(Cys481) residue in the active site of BTK.
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Data Presentation: Structure-Activity Relationship
The development of CHMFL-BTK-01 involved systematic modifications of a lead compound to

optimize its binding affinity, selectivity, and covalent reactivity. While a detailed quantitative

table of all analogues is not publicly available, the key SAR insights from the discovery process

are summarized below. The core scaffold consists of a central pyridinone ring, a substituted

aminophenyl ring bearing the acrylamide warhead, and a benzamide moiety.
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binding affinity

and selectivity of

the inhibitor.

Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of

CHMFL-BTK-01.

In Vitro BTK Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds

against the BTK enzyme.

Materials:

Recombinant human BTK enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50

µM DTT)

ATP

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

Test compounds (e.g., CHMFL-BTK-01) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add 1 µL of the diluted compounds to the wells of a 384-well plate.

Prepare a master mix containing the kinase buffer, BTK enzyme, and substrate.
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Add 2 µL of the enzyme master mix to each well.

Prepare a 2X ATP solution in kinase buffer.

Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final ATP

concentration should be at or near the Km for BTK.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)
This method is used to assess the selectivity of a compound against a large panel of kinases.

Principle: The KINOMEscan™ assay is a competition binding assay. The test compound is

incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The

amount of kinase bound to the solid support is quantified using qPCR. If the test compound

binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in

a lower signal.

Procedure (General):

A solution of the test compound (e.g., 1 µM CHMFL-BTK-01) is prepared.

The compound is incubated with a panel of 468 kinases, each tagged with a unique DNA

identifier.

The kinase-compound mixtures are passed over a column containing an immobilized, broad-

spectrum kinase inhibitor.

Kinases that are not bound by the test compound will be captured by the immobilized

inhibitor.
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The amount of each kinase remaining in the eluate is quantified by qPCR using the DNA

tags.

The results are reported as a percentage of the DMSO control, and a selectivity score (S

score) is calculated. A lower S score indicates higher selectivity.

BTK Cys481Ser Mutant Rescue Experiment
This experiment is performed to confirm that the inhibitor's mechanism of action is through

covalent modification of the Cys481 residue.

Part 1: Site-Directed Mutagenesis

A plasmid containing the wild-type BTK gene is used as a template.

Primers containing the desired mutation (TGC codon for Cysteine to TCC for Serine) are

designed.

PCR is performed using a high-fidelity DNA polymerase to amplify the entire plasmid,

incorporating the mutation.

The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically

cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized

plasmid is not).

The mutated plasmid is transformed into competent E. coli cells for amplification.

The sequence of the mutated plasmid is confirmed by DNA sequencing.

Part 2: Kinase Assay with Mutant Enzyme

The wild-type BTK and the BTK C481S mutant proteins are expressed and purified.

The in vitro kinase inhibition assay (as described in 3.1) is performed with both the wild-type

and mutant enzymes.

The IC50 of the test compound is determined for both enzymes. A significant increase in the

IC50 for the C481S mutant compared to the wild-type enzyme confirms that the compound's
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primary mechanism of inhibition is through covalent binding to Cys481.

Cellular BTK Autophosphorylation Assay
This assay measures the ability of a compound to inhibit BTK activity within a cellular context.

Materials:

B-cell lymphoma cell lines (e.g., U2932, Pfeiffer)

Cell culture medium and supplements

Test compounds (e.g., CHMFL-BTK-01)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

SDS-PAGE gels and Western blotting apparatus

Chemiluminescent detection reagents

Procedure:

Seed the cells in appropriate culture plates and allow them to adhere or stabilize overnight.

Treat the cells with various concentrations of the test compound for a specified period.

Lyse the cells with ice-cold lysis buffer.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight

at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with an antibody against total BTK as a loading control.

Quantify the band intensities to determine the concentration-dependent inhibition of BTK

autophosphorylation.

Cell Cycle Analysis
This assay determines the effect of a compound on the cell cycle progression.

Materials:

Cells (e.g., U2932, Pfeiffer)

Test compounds

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution containing RNase A

Flow cytometer

Procedure:

Treat cells with the test compound for the desired time (e.g., 24, 48 hours).

Harvest the cells and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.
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Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room

temperature.

Analyze the DNA content of the cells by flow cytometry.

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by

analyzing the DNA content histograms.

Apoptosis Assay
This assay is used to quantify the induction of apoptosis by a compound.

Materials:

Cells (e.g., U2932, Pfeiffer)

Test compounds

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and

binding buffer)

Flow cytometer

Procedure:

Treat cells with the test compound for the desired time.

Harvest both the adherent and floating cells and wash with cold PBS.

Resuspend the cells in 1X binding buffer.

Add Annexin V-FITC and propidium iodide to the cell suspension.

Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry within one hour.

The cell populations are identified as follows:
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Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
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Caption: Simplified BTK signaling pathway and the inhibitory action of CHMFL-BTK-01.
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Caption: Mechanism of irreversible inhibition of BTK by CHMFL-BTK-01 via covalent bond

formation with Cys481.

Experimental Workflow for Cellular BTK
Autophosphorylation Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15578841?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.benchchem.com/product/b15578841?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Cell Culture
(e.g., U2932 cells)

Treat with CHMFL-BTK-01
(Dose-Response)

Cell Lysis

SDS-PAGE

Protein Transfer to PVDF

Blocking (5% BSA)

Primary Antibody Incubation
(anti-pBTK)

Secondary Antibody Incubation
(HRP-conjugated)

Chemiluminescent Detection

Data Analysis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15578841?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for determining the inhibition of BTK autophosphorylation in cells using

Western blotting.

This guide provides a comprehensive overview of the structure-activity relationship of CHMFL-
BTK-01 based on currently available information. For further in-depth study, it is recommended

to consult the primary research article.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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